molecular formula C10H11ClFN3 B1389977 (1-(4-Fluorophenyl)-1H-pyrazol-4-YL)methanamine hydrochloride CAS No. 1185300-73-5

(1-(4-Fluorophenyl)-1H-pyrazol-4-YL)methanamine hydrochloride

Cat. No. B1389977
CAS RN: 1185300-73-5
M. Wt: 227.66 g/mol
InChI Key: SVPFXYQOPOGYAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1-(4-Fluorophenyl)-1H-pyrazol-4-YL)methanamine hydrochloride, also known as 4-F-PYZ, is a fluorinated pyrazole derivative that has been used in a variety of scientific research applications, including biochemical and physiological studies. It is a versatile molecule, which can be synthesized in a number of different ways and can be used in a variety of laboratory experiments. In addition, this paper will provide a list of potential future directions for research.

Advantages and Limitations for Lab Experiments

The use of (1-(4-Fluorophenyl)-1H-pyrazol-4-YL)methanamine hydrochloride in laboratory experiments has several advantages. First, it is a relatively simple molecule to synthesize, which makes it ideal for use in a variety of laboratory experiments. In addition, (1-(4-Fluorophenyl)-1H-pyrazol-4-YL)methanamine hydrochloride is relatively stable and can be stored for extended periods of time. Furthermore, (1-(4-Fluorophenyl)-1H-pyrazol-4-YL)methanamine hydrochloride has been shown to have a variety of biochemical and physiological effects, which makes it a useful tool for studying the effects of various compounds.
However, there are also some limitations associated with the use of (1-(4-Fluorophenyl)-1H-pyrazol-4-YL)methanamine hydrochloride in laboratory experiments. For example, it is a relatively expensive compound, which can limit its use in certain experiments. In addition, the exact mechanism of action of (1-(4-Fluorophenyl)-1H-pyrazol-4-YL)methanamine hydrochloride is not fully understood, which can make it difficult to interpret the results of certain experiments.

Future Directions

The potential future directions for research involving (1-(4-Fluorophenyl)-1H-pyrazol-4-YL)methanamine hydrochloride are numerous. For example, further research is needed to better understand the mechanism of action of (1-(4-Fluorophenyl)-1H-pyrazol-4-YL)methanamine hydrochloride and to identify its potential therapeutic applications. In addition, further research is needed to identify the biochemical and physiological effects of (1-(4-Fluorophenyl)-1H-pyrazol-4-YL)methanamine hydrochloride in various organisms. Furthermore, further research is needed to identify the potential toxic effects of (1-(4-Fluorophenyl)-1H-pyrazol-4-YL)methanamine hydrochloride and to identify ways to minimize these effects. Finally, further research is needed to identify the potential uses of (1-(4-Fluorophenyl)-1H-pyrazol-4-YL)methanamine hydrochloride in drug development and to identify new and improved synthesis methods for (1-(4-Fluorophenyl)-1H-pyrazol-4-YL)methanamine hydrochloride.

Scientific Research Applications

(1-(4-Fluorophenyl)-1H-pyrazol-4-YL)methanamine hydrochloride has been used in a variety of scientific research applications. It has been used to study the biochemical and physiological effects of various compounds, as well as to investigate the mechanisms of action of certain drugs. It has also been used in the development of new drugs, as well as to study the effects of environmental pollutants. In addition, (1-(4-Fluorophenyl)-1H-pyrazol-4-YL)methanamine hydrochloride has been used in the study of enzyme kinetics, as well as in the study of receptor-ligand interactions.

properties

IUPAC Name

[1-(4-fluorophenyl)pyrazol-4-yl]methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10FN3.ClH/c11-9-1-3-10(4-2-9)14-7-8(5-12)6-13-14;/h1-4,6-7H,5,12H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVPFXYQOPOGYAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C=C(C=N2)CN)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClFN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-(4-Fluorophenyl)-1H-pyrazol-4-YL)methanamine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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